N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide
Overview
Description
N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide: is an organic compound that features a pyridine ring, a benzamide group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide typically involves the following steps:
-
Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting 4-bromobenzoyl chloride with pyridin-3-ylmethanamine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
-
Introduction of the Dioxaborolane Group: : The dioxaborolane moiety is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of the brominated benzamide intermediate with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base such as potassium carbonate. The reaction is typically performed in a solvent like toluene under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Recycling: Implementing methods to recover and reuse palladium catalysts to reduce costs.
Green Chemistry Approaches: Employing greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The dioxaborolane group can participate in various substitution reactions, including halogenation and alkylation, facilitated by appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amines derived from the benzamide group.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of C-C and C-N bonds.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Bioconjugation: It can be used to modify biomolecules, facilitating the study of biological processes and the development of biotherapeutics.
Industry
Materials Science: The compound’s boron-containing moiety is useful in the development of advanced materials, such as polymers and nanomaterials, with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Uniqueness
N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide is unique due to its combination of a pyridine ring, a benzamide group, and a dioxaborolane moiety. This combination imparts distinct reactivity and binding properties, making it versatile for various applications in synthesis, catalysis, and drug development.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)16-9-7-15(8-10-16)17(23)22-13-14-6-5-11-21-12-14/h5-12H,13H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMXBWUGABZGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592255 | |
Record name | N-[(Pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-24-5 | |
Record name | N-(3-Pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864754-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.